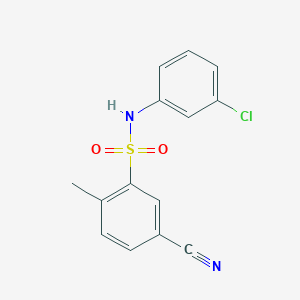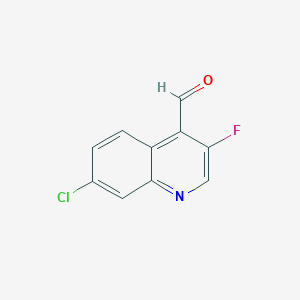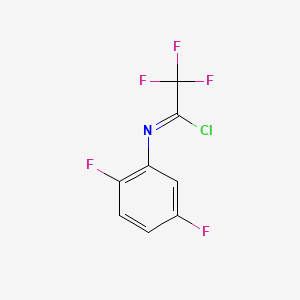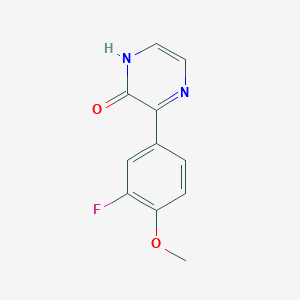
Barium strontium titanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium strontium titanate is a ferroelectric material with the chemical formula ( \text{Ba}_{1-x}\text{Sr}_x\text{TiO}_3 ). It is a solid solution of barium titanate and strontium titanate, both of which crystallize in the perovskite structure. This compound is known for its high dielectric constant, low dielectric loss, and tunable dielectric properties, making it a promising candidate for various electronic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium strontium titanate can be synthesized using several methods, including the sol-gel process, solid-state reaction, and hydrothermal synthesis.
Sol-Gel Process: This method involves the hydrolysis and polycondensation of metal alkoxides. Barium acetate, strontium acetate, and titanium isopropoxide are commonly used precursors.
Solid-State Reaction: This method involves mixing barium carbonate, strontium carbonate, and titanium dioxide powders, followed by high-temperature calcination.
Hydrothermal Synthesis: This method involves reacting fibrous potassium titanate and spherical titania precursors in a hydrothermal process.
Industrial Production Methods
Industrial production of this compound often employs the sol-gel process due to its cost-effectiveness and ability to produce high-purity materials. Microwave sintering is also used to enhance the sinterability and reduce defects in the final product .
Análisis De Reacciones Químicas
Barium strontium titanate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo redox reactions, particularly when doped with transition metals like cobalt.
Substitution: Substitution reactions involve replacing barium or strontium ions with other metal ions, such as lead or calcium.
Common reagents used in these reactions include metal carbonates, hydroxides, and oxides. The major products formed depend on the specific reaction conditions and the nature of the substituent ions.
Aplicaciones Científicas De Investigación
Barium strontium titanate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of barium strontium titanate is primarily related to its ferroelectric and dielectric properties. The compound exhibits a high dielectric constant due to the alignment of dipoles within its perovskite structure. This alignment can be influenced by external electric fields, making the material highly tunable .
At the molecular level, the ferroelectric properties arise from the displacement of titanium ions within the oxygen octahedra of the perovskite structure. This displacement creates a spontaneous polarization that can be reversed by applying an external electric field .
Comparación Con Compuestos Similares
Barium strontium titanate is often compared with other perovskite materials, such as:
Barium Titanate (BaTiO3): Known for its high dielectric constant and ferroelectric properties, but with a fixed Curie temperature.
Strontium Titanate (SrTiO3): Exhibits lower dielectric constant and is not ferroelectric at room temperature.
Lead Zirconate Titanate (Pb(Zr,Ti)O3): A widely used ferroelectric material with high piezoelectric coefficients, but contains lead, which is toxic.
This compound is unique in its ability to tune its dielectric properties by varying the barium-to-strontium ratio, making it versatile for different applications .
Propiedades
Fórmula molecular |
BaO6SrTi2 |
|---|---|
Peso molecular |
416.68 g/mol |
Nombre IUPAC |
strontium;barium(2+);dioxido(oxo)titanium |
InChI |
InChI=1S/Ba.6O.Sr.2Ti/q+2;;;4*-1;+2;; |
Clave InChI |
PLAWWDCTSNMDLC-UHFFFAOYSA-N |
SMILES canónico |
[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Sr+2].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)
![(S)-2-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]-4-methylpentanamido]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)diphenylmethyl]amino]hexanamide](/img/structure/B13688938.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13688959.png)
![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)





![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)


